

# 5-Hydroxy-6-methoxy-1-indanone CAS number 127399-78-4

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## Compound of Interest

Compound Name: 5-Hydroxy-6-methoxy-1-indanone

Cat. No.: B023315

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An In-depth Technical Guide to **5-Hydroxy-6-methoxy-1-indanone** (CAS: 127399-78-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties and synthesis of **5-Hydroxy-6-methoxy-1-indanone**. Based on publicly available scientific literature, there is limited to no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this particular compound. The discussion on potential biological relevance is based on the activities of structurally related 1-indanone derivatives.

## Executive Summary

**5-Hydroxy-6-methoxy-1-indanone** is a substituted indanone, a class of compounds recognized for a wide range of biological activities. While this specific molecule is primarily available as a research chemical and synthetic intermediate, its structural motif is present in various pharmacologically active agents. This guide details the known physicochemical properties, spectroscopic data, and synthesis protocols for **5-Hydroxy-6-methoxy-1-indanone**. It also briefly touches upon the biological activities of the broader 1-indanone class to provide context for potential research and development.

## Physicochemical and Spectroscopic Data

The fundamental properties of **5-Hydroxy-6-methoxy-1-indanone** are summarized below. This data is crucial for its identification, handling, and use in synthetic and analytical applications.

## Chemical and Physical Properties

Property	Value	Source
CAS Number	127399-78-4	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	178.18 g/mol	<a href="#">[1]</a>
IUPAC Name	5-hydroxy-6-methoxy-2,3-dihydroinden-1-one	<a href="#">[2]</a>
SMILES	COC1=C(C=C2CCC(=O)C2=C1)O	<a href="#">[2]</a>
InChI	InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3	<a href="#">[2]</a>
Predicted XlogP	1.3	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	N/A
Hydrogen Bond Acceptor Count	3	N/A
Rotatable Bond Count	1	N/A

## Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information on the molecule's size and shape in the gas phase, which is useful in mass spectrometry-based analyses.

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	179.07027	133.9
[M+Na] <sup>+</sup>	201.05221	143.8
[M-H] <sup>-</sup>	177.05571	137.9
[M+NH <sub>4</sub> ] <sup>+</sup>	196.09681	156.8
[M] <sup>+</sup>	178.06244	135.2

Data sourced from  
PubChemLite.[\[2\]](#)

## Spectroscopic Data Summary

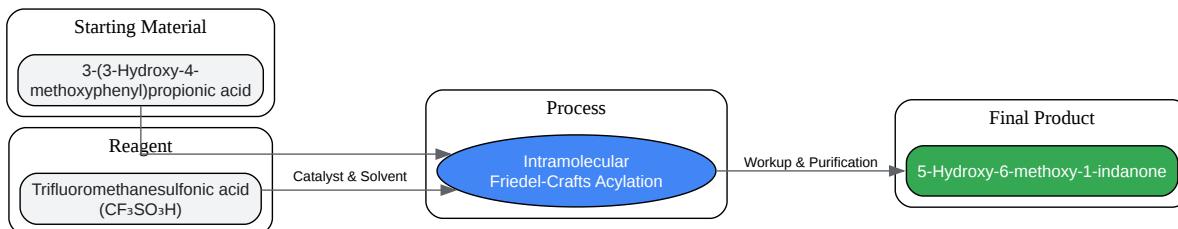
While complete spectra are not readily available in public databases, various chemical vendors and databases indicate the availability of proton nuclear magnetic resonance (<sup>1</sup>H NMR), carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR), infrared (IR), and mass spectrometry (MS) data for this compound.[\[3\]](#) Researchers should refer to the Certificate of Analysis from their supplier for lot-specific data.

## Synthesis and Experimental Protocols

The synthesis of 1-indanone scaffolds is well-documented, typically involving intramolecular Friedel-Crafts reactions.

## Synthesis Workflow

The primary route to **5-Hydroxy-6-methoxy-1-indanone** involves the acid-catalyzed cyclization of a substituted 3-phenylpropionic acid precursor. This workflow is a common and efficient method for constructing the indanone core.



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Caption: Synthesis workflow for **5-Hydroxy-6-methoxy-1-indanone**.

## Detailed Experimental Protocol: Cyclization of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid

This protocol is adapted from a general procedure for the synthesis of 2,3-dihydroinden-1-ones.[4]

### Materials:

- 3-(3-Hydroxy-4-methoxyphenyl)propionic acid (Starting material)
- Trifluoromethanesulfonic acid (Reagent and solvent)
- Ice water
- Distilled water

### Procedure:

- A solution of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid (e.g., 3.0 g, 16 mmol) in trifluoromethanesulfonic acid (14 mL) is prepared in a suitable reaction vessel.
- The solution is cooled to 0 °C and stirred for 30 minutes.

- The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
- Upon completion of the reaction (monitored by an appropriate method such as TLC), the solution is carefully poured into ice water (50 mL).
- A solid precipitate will form. The mixture is allowed to stand until precipitation is complete.
- The solid is collected by filtration.
- The collected solid is washed three times with distilled water (10 mL portions).
- The final product, **5-Hydroxy-6-methoxy-1-indanone**, is dried to yield a solid powder.[\[4\]](#)

Expected Yield: This method has been reported to produce a yield of approximately 95%.[\[4\]](#)

## Biological Activity and Potential Applications (Contextual)

As previously noted, no specific biological activities have been published for **5-Hydroxy-6-methoxy-1-indanone** itself. However, the 1-indanone scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a broad range of biological activities, suggesting potential avenues of investigation for this compound.

General Activities of the 1-Indanone Class:

- Anti-inflammatory: Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6.[\[5\]](#)
- Antiviral & Antibacterial: The indanone core is present in various compounds with reported antimicrobial and antiviral properties.[\[6\]](#)[\[7\]](#)
- Anticancer: Some derivatives have exhibited cytotoxic effects against cancer cell lines.[\[7\]](#) The related compound 5-methoxy-1-indanone has been assessed for its cytotoxic potential.
- Neurological Conditions: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as potent antagonists for adenosine A<sub>1</sub> and A<sub>2A</sub> receptors, which are

targets for neurological conditions like Parkinson's disease.[\[8\]](#)

These examples highlight the therapeutic potential of the 1-indanone scaffold. **5-Hydroxy-6-methoxy-1-indanone** could serve as a valuable starting material or intermediate for the synthesis of novel derivatives aimed at these or other biological targets. Its specific substitution pattern (hydroxy and methoxy groups) offers sites for further chemical modification to explore structure-activity relationships (SAR).

## Conclusion

**5-Hydroxy-6-methoxy-1-indanone** (CAS: 127399-78-4) is a well-characterized chemical compound with established synthesis protocols. While it currently serves primarily as a building block in organic synthesis and a research chemical, its core 1-indanone structure is of significant interest to the drug development community. The lack of specific biological data for this compound represents an opportunity for novel research, particularly in exploring its potential in the therapeutic areas where other indanone derivatives have shown promise. Future studies are required to elucidate any inherent biological activity and to explore its potential as a precursor for new therapeutic agents.

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